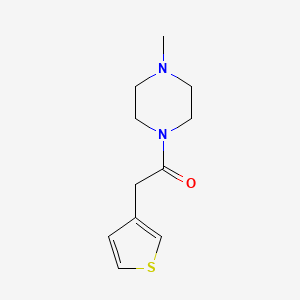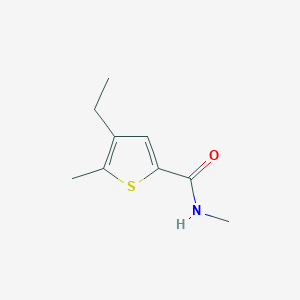
4-ethyl-N,5-dimethylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N,5-dimethylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiophene, which is a five-membered aromatic ring containing sulfur. The addition of a carboxamide and an ethyl group to the thiophene ring enhances its chemical and biological properties.
Mécanisme D'action
The mechanism of action of 4-ethyl-N,5-dimethylthiophene-2-carboxamide is not fully understood, but it is believed to interact with various enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
4-ethyl-N,5-dimethylthiophene-2-carboxamide has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which can cause tissue damage and contribute to various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 4-ethyl-N,5-dimethylthiophene-2-carboxamide is its high purity, which makes it suitable for various scientific applications. However, its limitations include its low solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 4-ethyl-N,5-dimethylthiophene-2-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function in animal models of these diseases, and further research is needed to determine its potential therapeutic benefits in humans. Additionally, its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Further research is needed to determine its efficacy and safety in these applications.
Conclusion:
In conclusion, 4-ethyl-N,5-dimethylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high purity, anti-inflammatory, and antioxidant properties make it a promising candidate for various research applications. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of 4-ethyl-N,5-dimethylthiophene-2-carboxamide involves the reaction of 5-methyl-2-thiophenecarboxylic acid with ethylamine and dimethylformamide. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This method yields a high purity product, making it suitable for various scientific applications.
Applications De Recherche Scientifique
4-ethyl-N,5-dimethylthiophene-2-carboxamide has been extensively studied for its potential applications in various research fields. One of its primary applications is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. These semiconductors have several advantages over traditional inorganic semiconductors, including flexibility, low cost, and ease of processing.
Propriétés
IUPAC Name |
4-ethyl-N,5-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-4-7-5-8(9(11)10-3)12-6(7)2/h5H,4H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIRTDRVXLLFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N,5-dimethylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)


![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
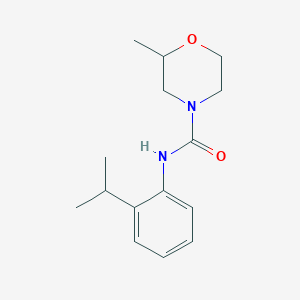
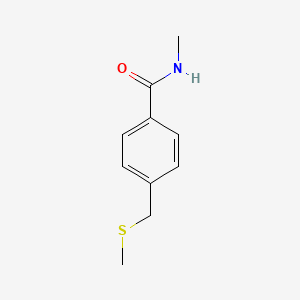


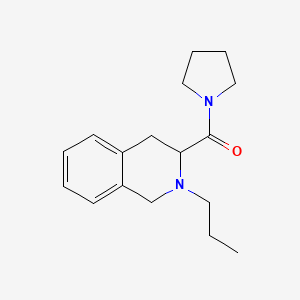

![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
